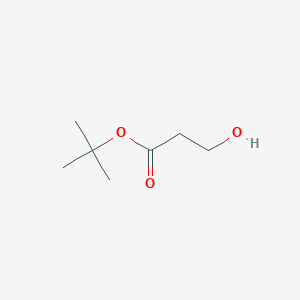

Tert-butyl 3-hydroxypropanoate

概要

説明

Tert-butyl 3-hydroxypropanoate is a key starting material for the synthesis of wortmannilactone C . It can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) .

Molecular Structure Analysis

The molecular structure analysis of Tert-butyl 3-hydroxypropanoate is not explicitly mentioned in the search results .Chemical Reactions Analysis

Tert-butyl 3-hydroxypropanoate is a key starting material for the synthesis of wortmannilactone C . It can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . More detailed information about its chemical reactions was not found .Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxypropanoate has a molecular weight of 146.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 146.094294304 g/mol . Its topological polar surface area is 46.5 Ų . It has a heavy atom count of 10 . It has a complexity of 113 . It is a liquid with a refractive index of n20/D 1.424 and a density of 0.990 g/mL at 20 °C (lit.) .科学的研究の応用

Synthesis of Wortmannilactone C

Tert-butyl 3-hydroxypropionate is a key starting material for the synthesis of wortmannilactone C . Wortmannilactone C is a natural product that has been isolated from various plant species and has shown potential biological activities.

Preparation of Metal-Fullerene Frameworks

This compound can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . MFFs are a type of material that has potential applications in areas such as energy storage, catalysis, and drug delivery.

Food Preservation

Tert-butyl hydroquinone (TBHQ), a synthetic phenolic antioxidant, is widely used as a preservative in foods, oils, and other substances . It prevents the formation of free radicals and prevents radicals from damaging cells by trapping them .

Cosmetics and Pharmaceuticals

TBHQ is not only a food preservative but is also frequently used as a stabilizer to prevent auto-polymerization in cosmetics, biodiesel, pharmaceuticals, coating products, and different application areas .

Disease Research

TBHQ has been shown to cause diseases, such as DNA damage, carcinogenesis, and cell apoptosis, when administered at high doses . Therefore, Tert-butyl 3-hydroxypropionate could be used in research to understand these diseases better.

Electrochemical Sensors

In recent years, electrochemical sensors have attracted attention in the scientific world owing to their high sensitivity, fast analysis time, portability, low cost, and convenience of miniaturization . Tert-butyl 3-hydroxypropionate could potentially be used in the development of these sensors.

作用機序

Target of Action

Tert-butyl 3-hydroxypropanoate is a key starting material in the synthesis of various compounds . .

Mode of Action

The mode of action of Tert-butyl 3-hydroxypropanoate is primarily through its role as a precursor in the synthesis of other compounds. It participates in chemical reactions to form more complex structures .

Biochemical Pathways

Tert-butyl 3-hydroxypropanoate is involved in the synthesis of wortmannilactone C . It can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . .

Result of Action

The molecular and cellular effects of Tert-butyl 3-hydroxypropanoate are largely dependent on the compounds it helps synthesize. For instance, in the synthesis of wortmannilactone C, it contributes to the formation of a compound with potential biological activity .

Safety and Hazards

Tert-butyl 3-hydroxypropanoate may be harmful if swallowed, toxic in contact with the skin, and it can be fatal via the inhalation route of exposure . It is corrosive to skin and eyes and causes respiratory irritation . It has mutagenic and carcinogenic potential .

Relevant Papers There are several papers that mention Tert-butyl 3-hydroxypropanoate, but they do not provide specific information about this compound .

特性

IUPAC Name |

tert-butyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXCURRVJMPAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585017 | |

| Record name | tert-Butyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59854-11-4 | |

| Record name | 1,1-Dimethylethyl 3-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59854-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of tert-butyl 3-hydroxypropanoate in the synthesis of wortmannilactone C?

A: Tert-butyl 3-hydroxypropanoate serves as a crucial starting material in the synthesis of a wortmannilactone C diastereomer. [] The researchers employed a convergent synthetic strategy, with tert-butyl 3-hydroxypropanoate and ethyl (R)-3-hydroxybutanoate acting as the key building blocks. The synthesis involved several steps, including a Liebeskind cross-coupling and a Horner-Wadsworth-Emmons (HWE) reaction to construct the macrolactone core of the molecule.

Q2: Can you elaborate on the specific reactions involving tert-butyl 3-hydroxypropanoate in the synthesis?

A: While the paper does not provide a detailed step-by-step reaction scheme, it highlights that tert-butyl 3-hydroxypropanoate participates in a series of transformations leading to the final product. [] It likely undergoes modifications at its functional groups – the hydroxyl group and the ester group – to enable the subsequent coupling and cyclization reactions. The exact nature of these modifications would require a more detailed analysis of the full synthetic procedure as described in the paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。